tert-butyl N-(2-chlorothiophen-3-yl)carbamate
Description
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 spectra. The tert-butyl carbamate functionality exhibits characteristic spectroscopic signatures that can be identified through comparison with related compounds. For tert-butyl carbamate systems, the tert-butyl methyl groups typically appear as a singlet in proton Nuclear Magnetic Resonance spectra due to their equivalent magnetic environments.
The thiophene ring protons display distinctive chemical shifts that reflect the aromatic character of the heterocyclic system. The presence of the chlorine substituent at the 2-position influences the electronic environment of adjacent carbons and protons, leading to specific chemical shift patterns that aid in structural confirmation. The carbamate carbonyl carbon typically resonates in the range characteristic of amide-type carbonyls, with the exact chemical shift influenced by the electronic properties of the attached substituents.
In carbon-13 Nuclear Magnetic Resonance spectroscopy, the tert-butyl carbamate carbons exhibit well-defined signals that serve as diagnostic markers for this protecting group. The quaternary carbon of the tert-butyl group and the carbonyl carbon provide particularly useful reference points for structural assignment. Integration patterns and coupling constants in proton Nuclear Magnetic Resonance spectra offer additional confirmation of the molecular structure and can reveal information about conformational dynamics in solution.
Infrared Vibrational Mode Analysis
Infrared spectroscopy provides crucial information about the functional groups present in this compound through analysis of characteristic vibrational modes. The carbamate functional group exhibits distinctive absorption patterns that serve as diagnostic fingerprints for this structural motif. The carbonyl stretch typically appears in the region around 1650-1800 wavenumbers, representing one of the most prominent features in the infrared spectrum.
The nitrogen-hydrogen stretching vibrations of the carbamate group appear in the region around 3200-3400 wavenumbers, often manifesting as relatively sharp peaks that can be distinguished from broader hydroxyl absorptions. The tert-butyl group contributes characteristic carbon-hydrogen stretching vibrations below 3000 wavenumbers, consistent with saturated alkyl systems. These spectroscopic markers provide reliable identification criteria for the compound.
The thiophene ring system contributes additional vibrational modes that reflect the aromatic character of the heterocycle. Carbon-carbon stretching vibrations within the aromatic ring typically appear in predictable regions of the infrared spectrum, while carbon-hydrogen bending modes provide supplementary structural information. The presence of the chlorine substituent may influence certain vibrational frequencies through inductive effects, though these changes are often subtle and require careful spectral analysis for detection.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and purity assessment. The molecular ion peak appears at mass-to-charge ratio 233, corresponding to the intact molecular structure. Common fragmentation pathways for tert-butyl carbamate compounds include loss of the tert-butyl group and subsequent breakdown of the carbamate functionality.
The presence of chlorine in the molecular structure introduces distinctive isotope patterns in the mass spectrum due to the natural abundance of chlorine-35 and chlorine-37 isotopes. This isotopic signature provides additional confirmation of the molecular composition and can aid in distinguishing this compound from structurally related molecules. The thiophene ring system typically remains relatively stable during fragmentation, often appearing as a base peak or prominent fragment in the mass spectrum.
Properties
IUPAC Name |
tert-butyl N-(2-chlorothiophen-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-9(2,3)13-8(12)11-6-4-5-14-7(6)10/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQYVXVFXLHMNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(SC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-butyl N-(2-chlorothiophen-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a tert-butyl group linked to a carbamate moiety , which is further connected to a 2-chlorothiophen-3-yl group . Its molecular formula is . The presence of the chlorine atom and the thiophene ring enhances its interaction with biological targets, potentially increasing its efficacy against specific pathogens or cancer cell lines.
The biological effects of this compound are largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions and responses.
- Receptor Interaction : It has been suggested that the compound may bind to receptors associated with disease processes, contributing to its pharmacological effects.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Compounds containing thiophene rings are often explored for their pharmacological properties, including:
- Bacterial Inhibition : Preliminary studies have shown that this compound can inhibit the growth of various bacterial strains.
- Fungal Activity : The compound's effectiveness against fungal pathogens has also been noted, making it a candidate for further investigation in antifungal therapies.
Anticancer Potential
The anticancer properties of this compound are under exploration:
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, suggesting potential as an anticancer agent.
- Mechanistic Insights : The compound may induce apoptosis in cancer cells through various pathways, including oxidative stress and modulation of cell cycle progression.
Case Studies
-
Antimicrobial Activity Assessment :
- A study evaluated the antimicrobial efficacy of several carbamate derivatives, including this compound. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent.
-
Anticancer Evaluation :
- In a comparative study involving multiple compounds with similar structures, this compound showed promising results in reducing cell viability in breast cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer drugs.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl (5-chlorothiophen-2-yl)carbamate | Chlorine at a different position on thiophene | |
| Tert-butyl (2-chloro-3-formylpyridin-4-yl)carbamate | Contains pyridine instead of thiophene | |
| Tert-butyl N-(2,3-dihydroxypropyl)carbamate | Hydroxyl groups instead of halogen |
Scientific Research Applications
Organic Synthesis
Tert-butyl N-(2-chlorothiophen-3-yl)carbamate serves as an important intermediate in organic synthesis. Its unique structure facilitates the development of more complex organic molecules, particularly those with biological activity. The compound can undergo various chemical reactions, including substitution and oxidation reactions, which are essential for synthesizing diverse organic compounds.
| Reaction Type | Description |
|---|---|
| Substitution | Chlorine atom on the thiophene ring can be replaced with nucleophiles. |
| Oxidation | Thiophene ring can be oxidized to form sulfoxides or sulfones. |
| Reduction | Reduction reactions can remove chlorine or modify the thiophene structure. |
Research indicates that compounds containing thiophene rings exhibit various biological activities, including antimicrobial and anticancer properties. This compound has shown potential in inhibiting specific enzymes or receptors, making it a candidate for further biological studies.
Case Study: Anticancer Activity
A study investigating the anticancer properties of various thiophene derivatives found that this compound exhibited significant cytotoxic effects on cancer cell lines. The mechanism involved inhibition of cell proliferation through apoptosis induction.
Pharmaceutical Development
This compound is being explored for its potential as a pharmaceutical agent, particularly in drug design targeting specific diseases mediated by protein kinase B (PKB). Research shows that modulation of PKB activity can be beneficial in treating conditions such as cancer and metabolic disorders.
Table: Potential Therapeutic Targets
| Disease Type | Mechanism of Action |
|---|---|
| Cancer | Inhibition of PKB leads to reduced tumor growth and increased apoptosis. |
| Metabolic Disorders | Modulation of insulin signaling pathways through PKB inhibition. |
Comparison with Similar Compounds
tert-Butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate
- Core Structure : Pyridine ring (aromatic, nitrogen-containing) vs. thiophene (sulfur-containing).
- Substituents : Chlorine at 2-position, fluorine at 3-position.
- Reactivity : The electron-deficient pyridine ring may reduce nucleophilic aromatic substitution (NAS) reactivity compared to thiophene. Fluorine’s electronegativity enhances stability but limits certain coupling reactions.
- Applications : Used in fluorinated drug intermediates, such as kinase inhibitors .
tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate
- Core Structure : Bicyclo[2.2.2]octane (rigid, aliphatic) vs. planar thiophene.
- Substituents : Formyl group at 4-position.
- Reactivity : The strained bicyclic system increases steric hindrance, limiting accessibility in coupling reactions. The formyl group offers a handle for further functionalization.
- Applications : Intermediate in constrained peptide mimetics and macrocyclic drugs .
Derivatives with Sulfonyl Functionality
tert-Butyl N-(3-chlorosulfonylcyclobutyl)carbamate
- Core Structure : Cyclobutane vs. thiophene.
- Substituents : Chlorosulfonyl group.
- Reactivity: The chlorosulfonyl group enables sulfonamide formation, a key step in protease inhibitor synthesis.
tert-Butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate
- Core Structure : Branched alkyl chain vs. aromatic thiophene.
- Substituents : Chlorosulfonyl and methyl groups.
- Reactivity: The alkyl backbone supports solubility in nonpolar solvents, while the chlorosulfonyl group facilitates nucleophilic displacement.
- Applications : Precursor for sulfonamide-based antibiotics .
Preparation Methods
Detailed Preparation Procedures
Protection of Amino Group (Carbamate Formation)
| Parameter | Details |
|---|---|
| Starting material | 3-Aminothiophene or 2-chloro-3-aminothiophene |
| Reagent | tert-Butyl chloroformate |
| Base | Triethylamine (Et3N) |
| Solvent | Dry dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Atmosphere | Argon or nitrogen inert atmosphere |
| Reaction time | 2–24 hours depending on scale |
| Work-up | Aqueous wash, drying over MgSO4, evaporation |
| Purification | Flash chromatography (silica gel) |
This method is adapted from protocols used for tert-butyl carbamate formation on aromatic amines, ensuring mild conditions to prevent side reactions.
Halogenation (Chlorination) of Thiophene Ring
| Parameter | Details |
|---|---|
| Substrate | N-Boc-3-aminothiophene or N-Boc-3-aminothiophene derivative |
| Chlorinating agent | N-Chlorosuccinimide (NCS) or Cl2 gas |
| Solvent | Polar aprotic solvent such as DMF or DCE |
| Temperature | 0 °C to room temperature |
| Reaction time | 1–4 hours |
| Atmosphere | Inert atmosphere recommended |
| Work-up | Quenching with water, extraction, drying |
| Purification | Flash chromatography |
Regioselectivity is influenced by the electron-withdrawing carbamate group, directing chlorination to the 2-position of the thiophene ring.
Alternative Synthetic Routes and Considerations
Direct Carbamate Formation on Halogenated Aminothiophenes:
If 2-chloro-3-aminothiophene is commercially available, direct Boc protection can be performed, simplifying synthesis.Metal-Free Coupling Approaches:
Recent advances in metal-free coupling reactions using alcohol-derived intermediates suggest alternative pathways for functionalization, although these are more common for complex derivatives rather than simple halogenated thiophenes.Decarboxylative Amination:
Base-mediated intramolecular decarboxylative synthesis methods have been reported for alkylamine derivatives but are less directly applicable to thiophene carbamates.
Research Data Summary
| Aspect | Observations / Data |
|---|---|
| Yield of Boc protection | Typically 70–90% under optimized conditions |
| Chlorination selectivity | High regioselectivity for 2-position chlorination with NCS at low temperature |
| Stability considerations | Carbamate group stable under neutral conditions but sensitive to strong acids/bases |
| Characterization techniques | 1H and 13C NMR (tert-butyl singlet ~1.3 ppm), MS (molecular ion), HPLC purity >95% |
| Scale-up potential | Amenable to scale-up with continuous flow reactors for industrial synthesis |
Analytical and Characterization Techniques
Nuclear Magnetic Resonance (NMR):
Confirms the presence of the tert-butyl carbamate group and thiophene ring substitution pattern.Mass Spectrometry (MS):
Confirms molecular weight consistent with C10H12ClNO2S (approximate molecular weight ~235 g/mol).High-Performance Liquid Chromatography (HPLC):
Used for purity assessment and monitoring reaction progress.
Summary Table of Synthetic Routes
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Amino group protection | tert-Butyl chloroformate, Et3N, DCM, 0 °C to RT | tert-Butyl carbamate formation |
| 2 | Halogenation (chlorination) | N-Chlorosuccinimide, DMF, 0 °C to RT | 2-Chloro substitution on thiophene ring |
| 3 | Purification | Flash chromatography | Pure tert-butyl N-(2-chlorothiophen-3-yl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
